(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
886372-82-3 |
|---|---|
Molecular Formula |
C7H5BrN2O4 |
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(5-bromo-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
AHKFSXYVQMEHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid and Its Precursors
Strategies for Pyridine (B92270) Ring Functionalization
The introduction of substituents onto the pyridine ring is a foundational aspect of the synthesis, with regioselectivity being a key challenge. The electronic nature of the existing substituents directs the position of incoming groups.
Regioselective Bromination Approaches to the Pyridine Core
The bromination of pyridine derivatives is a common method for introducing a bromine atom at a specific position. The regioselectivity of this electrophilic substitution is heavily influenced by the directing effects of the substituents already present on the ring. For instance, in the synthesis of precursors to the target molecule, bromination is often carried out on a pyridine ring that already contains an activating or deactivating group to control the position of the incoming bromine.
One common strategy involves the bromination of a pre-existing pyridine derivative. For example, the bromination of 2-aminopyridine (B139424) can be achieved using bromine in acetic acid, leading to the formation of 2-amino-5-bromopyridine (B118841) with yields reportedly between 81-86%. commonorganicchemistry.com This intermediate is pivotal as the amino group can be later converted to a nitro group.
Another approach is the direct bromination of a substituted pyridine. For instance, the bromination of 4-Methyl-5-nitropyridin-2-ol with bromine in acetic acid affords 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) in a high yield of 91%. nih.gov This highlights how existing hydroxyl and nitro groups can direct the bromination to the desired position.
Directed Nitration Procedures for Pyridine Derivatives
The nitration of the pyridine ring is a critical step in establishing the 3-nitro substitution pattern of the target compound. The strongly deactivating nature of the pyridine ring nitrogen makes direct nitration challenging, often requiring harsh conditions. The presence of other substituents on the ring significantly influences the outcome of the nitration reaction.
A frequently employed method is the nitration of a pre-functionalized pyridine. For example, 2-amino-5-bromopyridine can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically proceeds by adding the pyridine derivative to sulfuric acid, followed by the dropwise addition of nitric acid at low temperatures (around 0°C), and then allowing the reaction to proceed at elevated temperatures (50-60°C). commonorganicchemistry.com This process yields 2-amino-5-bromo-3-nitropyridine (B172296). commonorganicchemistry.com Subsequently, the amino group can be diazotized and removed or converted to other functionalities.
Alternatively, a precursor like 2-amino-5-bromopyridine can be treated with fuming nitric acid in concentrated sulfuric acid at 60°C to yield 5-bromo-2-hydroxy-3-nitropyridine. mdpi.com This demonstrates that the reaction conditions can be tuned to achieve different functionalization patterns. Another approach involves the oxidation of an amino group to a nitro group using reagents like peracetic acid in glacial acetic acid, which has been reported for the synthesis of 2-nitro-5-bromopyridine from 2-amino-5-bromopyridine. nih.gov
Introduction of the Acetic Acid Moiety at the Pyridine 2-Position
With the functionalized pyridine ring in hand, the next critical phase is the introduction of the acetic acid group at the 2-position. This is typically achieved through a precursor, which is then converted to the final carboxylic acid.
Synthetic Routes for (5-Bromo-3-nitro-pyridin-2-YL)-acetic Acid Precursors
A common and effective strategy for introducing a two-carbon chain at the 2-position of a pyridine ring is through a cyano-functionalized intermediate. For the synthesis of the target compound, a key precursor is 5-Bromo-3-nitropyridine-2-carbonitrile. This nitrile can be synthesized from 2,5-dibromo-3-nitropyridine (B98540) by reaction with copper(I) cyanide (CuCN) in a solvent such as propionitrile (B127096) at elevated temperatures (e.g., 90°C for 17 hours), affording the desired product in approximately 68% yield after purification. sparkl.mechemicalbook.com
Another potential precursor is the corresponding ester, such as ethyl (5-Bromo-3-nitro-pyridin-2-yl)acetate. The synthesis of such pyridylacetic acid esters can be approached through various methods, including the palladium-catalyzed cross-coupling of halopyridines with enolates or through the reaction of pyridine-N-oxides with active methylene (B1212753) compounds. youtube.com
| Precursor | Starting Material | Reagents and Conditions | Yield |
| 5-Bromo-3-nitropyridine-2-carbonitrile | 2,5-Dibromo-3-nitropyridine | CuCN, propionitrile, 90°C, 17 h | 68% sparkl.mechemicalbook.com |
| Ethyl 2-pyridylacetate (B8455688) | α-picoline, bromobenzene, lithium, Dry Ice, ethanol (B145695), hydrogen chloride, chloroform, potassium carbonate | Multi-step synthesis | Not specified orgsyn.org |
Esterification and Subsequent Hydrolysis Pathways to Yield this compound
Once the precursor, typically a nitrile or an ester, is obtained, the final step is its conversion to the carboxylic acid.
The hydrolysis of the nitrile group in 5-Bromo-3-nitropyridine-2-carbonitrile is a direct route to the target acid. Nitrile hydrolysis can be performed under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis, often using a strong acid like hydrochloric or sulfuric acid under reflux, directly yields the carboxylic acid. commonorganicchemistry.combyjus.com Basic hydrolysis, typically with sodium or potassium hydroxide (B78521) in an aqueous or alcoholic solution followed by acidification, also affords the carboxylic acid. commonorganicchemistry.com The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups present in the molecule.
Alternatively, if an ester precursor like ethyl (5-Bromo-3-nitro-pyridin-2-yl)acetate is synthesized, it can be hydrolyzed to the carboxylic acid. This saponification is typically carried out using a base such as potassium hydroxide in a mixture of ethanol and water, followed by acidification to yield the final product. For instance, ethyl 2-pyridylacetate has been quantitatively converted to 2-pyridylacetic acid using potassium hydroxide in ethanol and water at 50°C. chemicalbook.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound to maximize yield and minimize the formation of byproducts. This can involve adjusting various parameters such as temperature, reaction time, solvent, and the nature and stoichiometry of reagents.
For instance, in the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, a study showed that reducing the equivalents of a reactant and optimizing the amount of acid catalyst were crucial for achieving high conversion and yield. chemicalbook.com Similarly, the choice of catalyst and solvent can significantly impact the outcome of multicomponent reactions for synthesizing substituted pyrimidines. nih.gov
In the context of nitrile hydrolysis, the concentration of the acid or base, the reaction temperature, and the duration are key parameters that need to be fine-tuned. For sterically hindered nitriles or substrates with sensitive functional groups, milder hydrolysis conditions may be necessary to avoid degradation or side reactions. sparkl.me The use of phase-transfer catalysts can sometimes facilitate the hydrolysis of nitriles that are sparingly soluble in the reaction medium.
The table below provides a general overview of conditions that can be optimized for key reaction types in the synthesis of the target compound.
| Reaction Type | Parameters to Optimize | Potential Impact |
| Bromination | Brominating agent (e.g., Br₂, NBS), solvent, temperature, catalyst (if any) | Regioselectivity, yield, prevention of over-bromination |
| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄), temperature, reaction time | Regioselectivity, yield, control of side reactions |
| Cyanation | Cyanide source (e.g., CuCN, KCN), solvent, temperature, catalyst | Yield, reaction rate, minimization of side products |
| Hydrolysis (Nitrile/Ester) | Acid/base concentration, solvent, temperature, reaction time | Rate of hydrolysis, yield, prevention of degradation of other functional groups |
By systematically investigating these parameters, a robust and efficient synthetic protocol for this compound can be developed.
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid
Influence of Electronic Effects of Bromo, Nitro, and Carboxylic Acid Substituents
The chemical behavior of the pyridine (B92270) ring in (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid is significantly modulated by the electronic properties of the bromo, nitro, and carboxylic acid substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This deficiency is further intensified by the presence of the strongly electron-withdrawing nitro group. The nitro group deactivates the pyridine ring towards electrophilic attack and makes it more susceptible to nucleophilic attack by reducing the electron density. brainly.com
The bromo substituent, a halogen, exhibits a dual electronic effect. It is inductively electron-withdrawing but can act as a weak resonance donor. However, in the context of a pyridine ring already deactivated by a nitro group, its electron-withdrawing inductive effect is more pronounced. The carboxylic acid group is also electron-withdrawing. The interplay of these groups renders the pyridine ring highly electron-poor, which is a determining factor in its reaction pathways.
Nucleophilic Substitution Reactions on the Pyridine Ring System
The electron-deficient nature of the this compound ring system makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a powerful activating group for SNAr, stabilizes the negative charge in the Meisenheimer intermediate that forms during the reaction. acs.orgnih.gov
The bromine atom at the C5 position represents a potential leaving group for nucleophilic substitution. Nucleophiles can attack the carbon atom bearing the bromine, leading to its displacement. The rate and feasibility of such reactions depend on the strength of the nucleophile and the reaction conditions. Studies on similar compounds, such as 3-bromo-4-nitropyridine, have shown that they readily undergo nucleophilic substitution with amines. clockss.org In some cases, unexpected rearrangements, like nitro-group migration, have been observed, highlighting the complex reactivity of such systems. clockss.org
Potential nucleophilic substitution reactions could involve:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce an amino group.
Alkoxylation: Reaction with alkoxides to form ether derivatives.
Hydroxylation: Reaction with hydroxide (B78521) ions, though this often requires harsh conditions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be extremely difficult. Pyridine itself is significantly less reactive than benzene (B151609) in EAS reactions due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, further deactivating the ring. youtube.compearson.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of another nitro group. byjus.commasterorganicchemistry.com
Halogenation: Introduction of another halogen atom. byjus.comlumenlearning.com
Sulfonation: Introduction of a sulfonic acid group. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated pyridine rings. pearson.com
Oxidation and Reduction Chemistry of Nitro and Pyridine Moieties
The nitro group is readily susceptible to reduction, offering a versatile handle for further functionalization. The reduction of aromatic nitro compounds can yield a range of products depending on the reducing agent and reaction conditions. wikipedia.org
Common reduction methods include:
Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method to reduce the nitro group to an amino group. wikipedia.orgacsgcipr.org
Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid are classic methods for nitro group reduction. researchgate.net
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this transformation. wikipedia.org
The reduction of the nitro group to an amine would significantly alter the electronic properties of the pyridine ring, transforming the substituent from strongly electron-withdrawing to electron-donating, thereby increasing the ring's reactivity towards electrophilic substitution.
The pyridine ring itself is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using reagents like peroxy acids (e.g., m-CPBA). The formation of a pyridine N-oxide can alter the reactivity and regioselectivity of the ring in subsequent reactions. rsc.org
Cyclization and Rearrangement Mechanisms involving the Acetic Acid Side Chain
The acetic acid side chain at the C2 position introduces the possibility of intramolecular cyclization reactions. The proximity of the carboxylic acid function (or its derivatives) to the pyridine nitrogen allows for the formation of fused ring systems. For instance, derivatives of 2-(pyridin-2-yl)acetic acid have been shown to undergo cyclization to form indolizine (B1195054) structures under specific conditions. rsc.org
The formation of a lactam is a plausible transformation through the cyclization of an amino-substituted derivative. If the nitro group at C3 is reduced to an amine, the resulting 2-(3-amino-5-bromo-pyridin-2-yl)-acetic acid could potentially undergo intramolecular condensation between the amino group and the carboxylic acid to form a six-membered lactam ring, a derivative of a dihydropyrido[3,2-b]pyridinone.
Table 2: Summary of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(3-amino-5-bromo-pyridin-2-yl)-acetic acid |
| 2-(pyridin-2-yl)acetic acid |
| 3-bromo-4-nitropyridine |
| Aluminum trihalides |
| Ammonia |
| Benzene |
| Bromobenzene |
| Dihydropyrido[3,2-b]pyridinone |
| Indolizine |
| Iron |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Nitric acid |
| Palladium-on-carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Pyridine |
| Pyridine N-oxide |
| Raney nickel |
| Sodium dithionite |
| Sulfuric acid |
| Tin |
Derivatization and Analog Development from 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid
Synthesis of Ester Derivatives of (5-Bromo-3-nitro-pyridin-2-YL)-acetic Acid
The carboxylic acid moiety of this compound is a prime site for initial derivatization, with esterification being a fundamental transformation. Ester derivatives are often synthesized to enhance properties such as solubility and cell permeability, which are crucial for biological screening.
Standard esterification methods are readily applicable. For instance, Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, can be employed to generate a variety of alkyl esters. The reaction is typically driven to completion by removing the water formed during the reaction.
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be used. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often preferred for its high yields and operational simplicity at room temperature. The synthesis of ester derivatives is a common strategy to modify the structure of complex molecules to improve characteristics like bioavailability and solubility. researchgate.net
Amidation and Other Carboxylic Acid Functional Group Transformations
Beyond esterification, the carboxylic acid group can be converted into a wide array of other functional groups, with amidation being one of the most significant transformations in drug discovery. The synthesis of amides from this compound can be achieved through several reliable synthetic routes.
A common approach involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a diverse range of primary or secondary amines to form the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated. ncert.nic.in
Peptide coupling reagents, including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and T3P® (Propylphosphonic anhydride), offer a direct method for amide bond formation from the carboxylic acid and an amine, bypassing the need for an acyl chloride intermediate. organic-chemistry.org These methods are known for their mild conditions and high chemoselectivity, making them suitable for complex molecules. organic-chemistry.org A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, highlighting the utility of Meldrum's acid derivatives in reacting with pyridine-N-oxides and various nucleophiles, including amines, to form amides in good yields. nih.gov
Modifications and Substitutions of Halogen and Nitro Groups
The pyridine ring of this compound is adorned with two key functional groups, a bromine atom and a nitro group, that are ripe for chemical modification. The presence of the electron-withdrawing nitro group makes the pyridine ring electron-deficient, which significantly influences its reactivity, particularly towards nucleophilic substitution. brainly.com
Substitution of the Bromo Group: The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comyoutube.comyoutube.comyoutube.com Various nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide, allowing for the introduction of a wide range of substituents. Furthermore, the bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, thereby accessing a vast chemical space of analogs.
Transformation of the Nitro Group: The nitro group at the 3-position is a versatile functional group that can undergo several key transformations.
Reduction to an Amine: The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite (B78146), or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). ncert.nic.inwikipedia.org A widely used method involves the use of reduced iron powder in an acidic medium, such as acetic acid or aqueous hydrochloric acid. researchgate.netorgsyn.org This transformation is pivotal as the resulting amino group can be further derivatized through acylation, sulfonylation, or diazotization, opening up another dimension for analog synthesis. ncert.nic.in
Nucleophilic Substitution: While less common than substitution of a halogen, the nitro group itself can sometimes act as a leaving group in SNAr reactions, especially when activated by other substituents on the ring. mdpi.commdpi.com Studies on related 3-nitropyridines have shown that the nitro group can be displaced by strong nucleophiles like thiolates. mdpi.com
The table below summarizes potential transformations for the functional groups on the this compound scaffold.
| Functional Group | Transformation | Typical Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Carboxylic Acid | Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide |
| Carboxylic Acid | Amidation | Amine (R₂NH), Coupling Agent (e.g., HBTU, T3P®) | Amide |
| Bromo Group | Nucleophilic Substitution | Nucleophile (e.g., R₂NH, RSNa, RONa) | Amine, Thioether, Ether |
| Bromo Group | Suzuki Coupling | Boronic Acid (RB(OH)₂), Pd Catalyst, Base | Aryl/Alkyl Group |
| Bromo Group | Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Base | Substituted Amine |
| Nitro Group | Reduction | Fe/HCl; SnCl₂; H₂, Pd/C | Amine |
This table presents generalized reaction types based on the known chemistry of the involved functional groups.
Design and Synthesis of Regioselectively Functionalized Analog Libraries for Research
The true synthetic utility of this compound lies in its potential as a building block for the creation of compound libraries for chemical biology and drug discovery. The orthogonal reactivity of its three functional groups allows for a systematic and regioselective approach to generating a multitude of diverse analogs.
A typical library synthesis strategy would involve a stepwise modification of the functional groups. For example:
Derivatization of the Carboxylic Acid: The synthesis could begin by creating a library of esters or amides by reacting the parent acid with a collection of diverse alcohols or amines. This step explores the chemical space around the acetic acid side chain.
Modification of the Pyridine Ring: Each member of the initial ester/amide library can then be subjected to reactions at the bromo or nitro positions.
Diversification via the Bromo Group: Palladium-catalyzed cross-coupling reactions can be performed on the bromo-substituted esters/amides to introduce a variety of aryl, heteroaryl, or alkyl groups.
Diversification via the Nitro Group: The nitro group can be reduced to the corresponding amine. This new amino functionality serves as a new point of diversification. The resulting amino-pyridyl esters/amides can be acylated or sulfonylated with a library of acyl chlorides or sulfonyl chlorides, respectively.
This combinatorial approach allows for the rapid generation of hundreds or thousands of unique compounds from a single, versatile starting material. The ability to build such libraries is crucial for screening campaigns aimed at identifying novel bioactive molecules. The synthesis of functionalized nitropyridine libraries has been demonstrated as a powerful tool for discovering molecules with interesting biological activities, such as herbicidal or kinase inhibitory effects. nih.gov Three-component reactions involving dinitropyridone have also been used to construct libraries of functionalized nitroanilines and nitropyridines. mdpi.com
Spectroscopic and Advanced Structural Elucidation Methodologies for 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural verification.
In a related compound, methyl 3-bromo-4-(2,2-dimethoxyethyl)-5-nitropicolinate, ¹H NMR data in CDCl₃ showed a singlet for the aromatic proton at δ 8.51 ppm. rsc.org For this compound, one would anticipate characteristic signals for the two aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts of the pyridine protons would be influenced by the deshielding effects of the nitro group and the bromine atom. The methylene protons adjacent to the carboxylic acid group would likely appear as a singlet.
To provide a clearer, albeit predictive, picture, the expected ¹H NMR chemical shifts are outlined below.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 8.5 - 9.0 | d |
| Pyridine-H | 8.0 - 8.5 | d |
| CH₂ | 3.5 - 4.5 | s |
| COOH | 10.0 - 13.0 | br s |
Predicted ¹H NMR data for this compound.
Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. The pyridine ring carbons would exhibit distinct resonances, with the carbon atoms bearing the bromo and nitro substituents showing characteristic shifts. The carbonyl carbon of the carboxylic acid would appear significantly downfield.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound, with a molecular formula of C₇H₅BrN₂O₄, HRMS would provide an exact mass measurement that accounts for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). bldpharm.com The expected monoisotopic mass would be calculated and compared to the experimental value, with a minimal mass error providing strong evidence for the compound's identity.
| Molecular Formula | Calculated Monoisotopic Mass (m/z) |
| C₇H₅⁷⁹BrN₂O₄ | 259.9436 |
| C₇H₅⁸¹BrN₂O₄ | 261.9416 |
Predicted HRMS data for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. For this compound, characteristic vibrational bands would be expected for the carboxylic acid, nitro group, and the substituted pyridine ring.
The IR spectrum would likely display a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong absorption around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be observed as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum.
Raman spectroscopy would also be valuable for identifying the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring, which may be weak or absent in the IR spectrum.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | |
| C=O (Carboxylic Acid) | 1700-1730 | |
| NO₂ (asymmetric stretch) | 1520-1560 | |
| NO₂ (symmetric stretch) | 1340-1380 | 1340-1380 |
| C-N | 1100-1300 | |
| C-Br | 500-650 | 500-650 |
Predicted vibrational spectroscopy data for this compound.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, substituted with a nitro group, constitutes a chromophore that will absorb in the UV region. The presence of the bromine atom and the acetic acid group will act as auxochromes, potentially shifting the absorption maxima (λ_max) and influencing their intensities. The electronic transitions would likely be in the range of 250-350 nm.
Computational Chemistry and Theoretical Studies of 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid
Quantum Mechanical (QM) Calculations and Geometry Optimization
A foundational step in the computational analysis of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid would involve quantum mechanical calculations to determine its most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used method for this purpose, often employing basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
The geometry optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy conformation. This optimized geometry is crucial as it forms the basis for all subsequent computational property predictions. For instance, in a study on the related compound 2-Amino-3-bromo-5-nitropyridine, the molecular equilibrium geometry was fully optimized using DFT calculations. researchgate.netnih.gov
Table 1: Key Parameters from Geometry Optimization of a Hypothetical this compound
| Parameter | Predicted Value |
| Bond Length (C-Br) | Data not available |
| Bond Length (C-N in Nitro) | Data not available |
| Bond Length (C-C in Acetic Acid) | Data not available |
| Bond Angle (O-N-O in Nitro) | Data not available |
| Dihedral Angle (Pyridine Ring - Acetic Acid) | Data not available |
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)
Understanding the electronic properties of this compound is vital for predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO represents the ability of the molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netnih.gov
A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around the molecule. This map uses a color scale to indicate regions of negative and positive electrostatic potential, which are indicative of nucleophilic and electrophilic centers, respectively. For example, in related nitro-aromatic compounds, the region around the nitro group is typically electron-deficient (electrophilic), while the carboxylic acid group would present a more electron-rich (nucleophilic) character. researchgate.netnih.gov
Table 2: Predicted Electronic Properties for a Hypothetical this compound
| Property | Predicted Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Prediction of Thermodynamic Properties (Heat Capacity, Entropy, Enthalpy Changes)
Quantum mechanical calculations can also be used to predict the thermodynamic properties of this compound at different temperatures. These properties, including heat capacity (C), entropy (S), and enthalpy changes (H), are derived from the vibrational frequencies calculated for the optimized molecular structure. researchgate.netnih.gov Such data is invaluable for understanding the compound's behavior under various thermal conditions and for predicting the feasibility and energetics of chemical reactions in which it might participate. A similar analysis was performed for 2-Amino-3-bromo-5-nitropyridine, revealing correlations between these thermodynamic properties and temperature. researchgate.netnih.gov
Table 3: Predicted Thermodynamic Properties for a Hypothetical this compound at Standard Conditions
| Thermodynamic Property | Predicted Value |
| Heat Capacity (C) | Data not available |
| Entropy (S) | Data not available |
| Enthalpy (H) | Data not available |
Investigations into Non-Linear Optical (NLO) Behavior
The presence of electron-donating and electron-withdrawing groups in an aromatic system can lead to significant non-linear optical (NLO) properties. In this compound, the nitro group acts as a strong electron-withdrawing group, while the acetic acid and the pyridine (B92270) ring itself can modulate the electronic distribution. researchgate.netnih.gov
Computational studies would focus on calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of β, in particular, suggests that the molecule could be a good candidate for NLO materials, which have applications in optoelectronics and photonics. For instance, the related compound 2-Amino-3-bromo-5-nitropyridine was found to have a high β value, indicating its potential as an NLO material. researchgate.netnih.gov
Table 4: Predicted NLO Properties for a Hypothetical this compound
| NLO Property | Predicted Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First-Order Hyperpolarizability (β) | Data not available |
Molecular Docking and Binding Affinity Prediction Methodologies for Potential Molecular Targets
Given the prevalence of pyridine-based compounds in drug discovery, molecular docking studies would be a crucial component of the computational analysis of this compound. This technique predicts the preferred binding orientation of the molecule within the active site of a specific protein target. researchgate.netnih.gov
The process involves generating a three-dimensional model of the compound and "docking" it into the binding pocket of a receptor. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value. A lower binding energy typically indicates a more stable protein-ligand complex. For example, in the study of 2-Amino-3-bromo-5-nitropyridine, molecular docking was used to investigate its potential as an inhibitor of dihydrofolate synthase, revealing a minimum binding energy of -5.9 kcal/mol. researchgate.netnih.gov Similar methodologies could be applied to this compound to explore its potential interactions with various biological targets.
Applications of 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid in Advanced Chemical Synthesis
Utility as a Versatile Building Block for Complex Heterocyclic Molecules
Heterocyclic compounds are a cornerstone of organic synthesis, forming the structural basis of numerous natural products, pharmaceuticals, and materials. ossila.com (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid serves as an exemplary heterocyclic building block due to its trifunctional nature. The pyridine (B92270) ring itself is a privileged scaffold in medicinal chemistry, and the attached functional groups provide handles for extensive molecular elaboration.
The inherent reactivity of the molecule allows it to be a precursor for more complex fused heterocyclic systems. For instance, related nitropyridine esters can be transformed into bicyclic structures like 7-Bromo-1H-pyrido[2,3-b] bldpharm.comnih.govoxazin-2(3H)-one. molbase.com Furthermore, synthetic routes starting from similar 3-bromo-5-nitropyridine (B95591) derivatives have been developed to construct complex scaffolds such as pyrrolo- molbase.comchemicalbook.com-pyridines, demonstrating the utility of this substitution pattern in building intricate molecular architectures. rsc.org The acetic acid moiety offers a site for amide bond formation or other transformations, while the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form new rings. The bromo substituent is a key handle for carbon-carbon bond-forming reactions, further expanding its synthetic potential.
Participation in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The presence of a bromine atom on the pyridine ring of this compound makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is widely used for creating biaryl structures. illinois.edu Bromo-pyridines are common substrates in these reactions. researchgate.netresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids can be catalyzed by palladium complexes to introduce new aryl groups at the 5-position of the pyridine ring. uzh.chnih.gov The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. While the nitro group can sometimes deactivate catalysts, appropriate ligand selection, such as using bulky phosphine (B1218219) ligands like SPhos or XPhos, can overcome these challenges and provide high yields of the coupled products. nih.govacs.org
Sonogashira Coupling: The Sonogashira coupling is a reliable method for forming sp²-sp carbon-carbon bonds by reacting aryl halides with terminal alkynes, typically using a palladium/copper co-catalytic system. researchgate.netscirp.orgresearchgate.net Substituted 5-nitro-2-ethynylpyridines have been successfully synthesized via the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes. researchgate.net This indicates that this compound is a suitable precursor for introducing alkynyl moieties. These reactions are valuable as the resulting conjugated alkynes are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials. researchgate.net Studies have shown that palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) with triphenylphosphine (B44618) (PPh₃) and copper(I) iodide (CuI) is an effective catalytic system for the coupling of 2-amino-3-bromopyridines, a structurally related class of compounds. scirp.orgscirp.org
Below is a table summarizing typical conditions for these cross-coupling reactions involving bromopyridine derivatives.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki Coupling | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C |
| Sonogashira Coupling | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C |
Precursor to Biologically Relevant Scaffolds and Chemical Probes
Nitropyridine derivatives are frequently employed in the synthesis of molecules with significant biological activity. nih.govnih.gov The nitro group itself can be a critical pharmacophore, or it can be chemically modified—most commonly by reduction to an amino group—to enable further derivatization. nih.govnih.gov
This compound is a precursor for a variety of biologically relevant structures. For example, various nitropyridine derivatives have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are important targets in cancer and neurological disorders, respectively. nih.gov In some of these syntheses, the nitro group is retained in the final product, while in others, it is reduced to an amine that is then acylated or used in further coupling reactions. nih.gov
Additionally, related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) have shown activity against protozoan parasites, highlighting the potential for this chemical scaffold in developing anti-parasitic agents. biosynth.com The versatile reactivity of nitropyridines also extends to the creation of chemical probes; for instance, 2-R-3-nitropyridines have been used to synthesize novel fluorescent molecules with large Stokes shifts by reacting them with sulfur nucleophiles. nih.gov
Role in the Synthesis of Agrochemical and Material Science Intermediates
The functional group array of this compound makes it a valuable intermediate for applications in agrochemicals and material science. Pyridine-based structures are found in many commercial fungicides, herbicides, and insecticides. nih.gov The synthesis of 2-nitro-5-bromopyridine is noted as important for the pesticide industry, underscoring the relevance of this substitution pattern. google.com
In material science, the ability to undergo Sonogashira coupling is particularly relevant. The resulting aryl-alkyne structures are key components in the synthesis of conjugated polymers and organic molecular materials. researchgate.net These materials can have applications in electronics, such as in organic light-emitting diodes (OLEDs). molbase.com The downstream products of this compound can thus serve as monomers or building blocks for advanced functional materials. ossila.commolbase.com The sequential and selective reaction of the bromo, nitro, and carboxylic acid functionalities allows for the controlled construction of complex intermediates tailored for specific applications in these fields.
Mechanistic Investigations of Biological Interactions for 5 Bromo 3 Nitro Pyridin 2 Yl Acetic Acid and Derivatives in Vitro/in Silico Focus
Methodologies for Enzyme and Receptor Target Identification
Identifying the molecular targets of a compound is a critical first step in elucidating its mechanism of action. For a novel compound like (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid, a multi-pronged approach combining computational and experimental methods is typically employed.
In Silico Approaches:
Molecular Docking: This computational technique would be used to predict the binding affinity and orientation of this compound at the active site of a panel of known enzymes and receptors. The selection of potential targets would be guided by the structural features of the compound. For instance, given that many pyridine (B92270) derivatives exhibit anticancer properties, docking studies against key proteins in cancer signaling pathways, such as kinases and transcription factors, would be a logical starting point. nih.gov
Pharmacophore Modeling: This method involves identifying the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a known set of active molecules. A pharmacophore model can then be used to screen virtual libraries of compounds to identify those that match the model. In the absence of known binders to a specific target, a pharmacophore model could be generated based on the structure of this compound itself to find proteins with complementary binding sites.
Reverse Docking: In this approach, the compound is docked against a large library of protein structures to identify potential off-target interactions and to generate hypotheses about its primary targets.
In Vitro Experimental Approaches:
Affinity Chromatography: A derivative of this compound would be synthesized with a linker arm and immobilized on a solid support. This "bait" would then be incubated with a cell lysate. Proteins that bind to the compound will be captured and can subsequently be identified by mass spectrometry.
Enzyme Inhibition Assays: Based on the predictions from in silico methods, a panel of purified enzymes would be tested for inhibition by this compound. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) would be determined.
Thermal Shift Assays (TSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound would indicate a direct interaction.
| Methodology | Principle | Application to this compound |
| Molecular Docking | Predicts binding of a ligand to a protein's active site. | Identify potential enzyme/receptor targets from a virtual library. |
| Pharmacophore Modeling | Identifies essential 3D chemical features for biological activity. | Screen for compounds with similar features or identify complementary protein binding sites. |
| Affinity Chromatography | Uses an immobilized ligand to capture binding partners from a cell lysate. | Isolate and identify proteins that directly interact with the compound. |
| Enzyme Inhibition Assays | Measures the effect of a compound on the activity of a purified enzyme. | Confirm and quantify the inhibitory activity against predicted targets. |
| Thermal Shift Assays | Measures the change in protein stability upon ligand binding. | Validate direct binding between the compound and a target protein. |
Molecular Mechanism of Action Studies for In Vitro Activities
Once a biological activity, such as antimicrobial or antiproliferative effects, is confirmed, the next step is to investigate the underlying molecular mechanism.
For instance, if this compound demonstrates activity against pathogenic microorganisms, several mechanisms could be explored. Given that some nitro-substituted imidazo[1,2-a]pyridines are substrates for parasitic nitro-reductases, a similar mechanism could be investigated for this compound. researchgate.net This would involve assays to determine if the nitro group is reduced by microbial enzymes, leading to the formation of cytotoxic reactive nitrogen species.
In the context of antiproliferative activity, investigations would focus on key cellular processes involved in cancer progression.
Cell Cycle Analysis: Flow cytometry would be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
Apoptosis Assays: Techniques such as Annexin V/propidium iodide staining, TUNEL assays, and western blotting for key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) would be employed to determine if the compound induces programmed cell death.
DNA Interaction Studies: Given the planar nature of the pyridine ring, its ability to intercalate with DNA could be investigated using techniques like UV-Vis spectroscopy, fluorescence quenching, and circular dichroism.
Structure-Activity Relationship (SAR) Studies via Systematic Molecular Modifications
SAR studies are crucial for optimizing the potency and selectivity of a lead compound. This involves synthesizing a series of derivatives with systematic modifications to the core structure of this compound and evaluating their biological activity.
Key modifications would include:
Modification of the Acetic Acid Side Chain:
Varying the length of the alkyl chain.
Esterification or amidation of the carboxylic acid.
Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole).
Modification of the Pyridine Ring Substituents:
Replacing the bromo group with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.
Altering the position of the nitro group to understand its role in the observed activity.
Introducing additional substituents on the pyridine ring.
A review of pyridine derivatives has shown that the presence of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov This provides a rational basis for the design of new derivatives of this compound.
The following table provides a hypothetical example of an SAR study on a series of derivatives, with illustrative IC50 values against a cancer cell line.
| Compound | R1 (Position 5) | R2 (Position 3) | R3 (Side Chain) | Illustrative IC50 (µM) |
| Parent Compound | Br | NO2 | CH2COOH | 10 |
| Derivative 1 | Cl | NO2 | CH2COOH | 15 |
| Derivative 2 | H | NO2 | CH2COOH | 25 |
| Derivative 3 | Br | NH2 | CH2COOH | 5 |
| Derivative 4 | Br | NO2 | CH2COOCH3 | 12 |
| Derivative 5 | Br | NO2 | COOH | 8 |
In Vitro Cellular Pathway Modulation Investigations
To gain a deeper understanding of the compound's mechanism, its effects on specific cellular signaling pathways would be investigated.
Western Blotting: This technique would be used to measure the expression and phosphorylation status of key proteins in signaling pathways implicated in the observed biological activity. For example, if the compound induces apoptosis, the expression of proteins in the MAPK, PI3K/Akt, and NF-κB pathways would be examined.
Reporter Gene Assays: These assays are used to measure the activity of specific transcription factors. For instance, a luciferase reporter assay could be used to determine if this compound inhibits the activity of NF-κB, a key regulator of inflammation and cell survival.
Gene Expression Profiling: Techniques like RNA sequencing (RNA-Seq) or microarray analysis would provide a global view of the changes in gene expression induced by the compound. This can help to identify novel pathways and targets affected by the compound.
By systematically applying these in vitro and in silico methodologies, a comprehensive understanding of the mechanistic basis for the biological activity of this compound and its derivatives can be achieved, paving the way for its potential development as a therapeutic agent.
Conclusion and Future Research Directions
Summary of Key Research Insights on (5-Bromo-3-nitro-pyridin-2-YL)-acetic Acid
Direct and extensive research focusing exclusively on this compound is not widely available in peer-reviewed literature. Its primary characterization comes from chemical suppliers, which identify it as a commercially available, albeit specialized, chemical intermediate. bldpharm.comalchempharmtech.com The molecule's structure, featuring a pyridine (B92270) ring substituted with a bromine atom, a nitro group, and an acetic acid moiety, designates it as a highly functionalized building block.
The key insights are therefore derived by inference from its structure:
Synthetic Intermediate: The presence of multiple, distinct functional groups suggests its role as a versatile precursor in multi-step organic synthesis.
Reactive Sites: The bromo- group at the 5-position serves as a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the ring's electronic properties and can be reduced to an amino group, providing another point for derivatization. nih.gov The acetic acid side chain at the 2-position offers a site for amide bond formation or other carboxylic acid-specific transformations.
Detailed experimental studies on its physicochemical properties, reactivity, and biological activity are not yet published, indicating it is likely a novel or niche compound with untapped potential.
Table 1: Physicochemical Properties of this compound (Data sourced from chemical supplier databases)
| Property | Value |
| CAS Number | 886372-82-3 |
| Molecular Formula | C₇H₅BrN₂O₄ |
| Molecular Weight | 261.03 g/mol |
| Appearance | Not specified (typically solid) |
Emerging Synthetic Challenges and Opportunities for Pyridine-Based Compounds
The synthesis of highly substituted pyridines like this compound is emblematic of the broader challenges and opportunities in modern heterocyclic chemistry.
Synthetic Challenges:
Regioselectivity: Achieving a specific substitution pattern on the pyridine ring is a primary hurdle. The inherent electronic nature of the pyridine ring directs electrophilic substitutions to the 3-position and nucleophilic or radical substitutions to the 2- and 4-positions, but controlling this selectivity with multiple existing substituents is complex. nih.gov
Harsh Reaction Conditions: Classical methods for pyridine synthesis or functionalization often require harsh conditions, such as high temperatures or strongly acidic or basic media, which can be incompatible with sensitive functional groups. nih.gov
Synthetic Opportunities:
C-H Functionalization: A major frontier is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis has enabled the selective activation of C-H bonds at various positions on the pyridine ring, offering more atom-economical and efficient routes to complex derivatives. beilstein-journals.orgnih.gov However, achieving distal C-H functionalization (at C3 or C4) remains more challenging than at the C2 position. nih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. nih.govacs.org Developing novel MCRs for pyridine synthesis provides efficient access to diverse libraries of compounds.
Novel Catalytic Systems: The development of new catalytic systems, including those based on earth-abundant metals or even metal-free organocatalysts, presents an opportunity to create milder and more sustainable synthetic methods. nih.govnih.gov For instance, the use of N-oxide intermediates can alter the reactivity and regioselectivity of pyridine functionalization. researchgate.net
Advanced Computational and Mechanistic Research Frontiers
Understanding the reactivity and properties of pyridine derivatives is increasingly driven by advanced computational and mechanistic studies.
Computational Chemistry: Density Functional Theory (DFT) has become an invaluable tool for studying nitropyridine derivatives. researchgate.netresearchgate.net These computational methods allow researchers to predict:
Molecular Geometry and Stability: Optimizing the three-dimensional structure and calculating thermodynamic properties like heat of formation. researchgate.net
Electronic Properties: Analyzing the distribution of electrons, HOMO-LUMO energy gaps, and molecular electrostatic potential, which helps in predicting sites of reactivity. tandfonline.com
Reaction Mechanisms: Modeling transition states and reaction pathways to understand how reactions occur, which is crucial for optimizing conditions and predicting outcomes. researchgate.net For example, DFT calculations have been used to study the C-NO₂ bond dissociation energy in nitropyridines. researchgate.net
Mechanistic Elucidation: Detailed mechanistic studies are uncovering the subtleties of pyridine functionalization. Research into palladium-catalyzed C-H arylation, for instance, has provided evidence for complex mechanisms involving high-oxidation-state bimetallic intermediates. nih.gov Similarly, studies on the functionalization of pyridine N-oxides have revealed photoinduced hydrogen-atom-transfer (HAT) pathways and dearomatization-rearomatization strategies. researchgate.net These fundamental insights are critical for designing new reactions and catalysts with improved selectivity and efficiency. The challenge lies in applying these advanced techniques to increasingly complex systems to guide the rational design of synthetic routes and novel molecules.
Potential for Novel Chemical Applications of this compound
Given its array of functional groups, this compound stands as a promising, yet unexplored, intermediate for synthesizing novel molecules with potential applications in several key areas.
Pharmaceuticals: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The nitropyridine moiety, in particular, is found in compounds investigated for a range of biological activities, including as inhibitors of kinases (like JAK2 and GSK3), urease, and as anticancer agents. nih.govnih.gov The presence of the nitro group can significantly enhance the biological activity of a molecule compared to its non-nitrated analogue. nih.gov Therefore, this compound could serve as a key building block for:
Novel Kinase Inhibitors: By coupling the carboxylic acid with various amine fragments and using the bromo-substituent for cross-coupling reactions to introduce further diversity.
Anticancer Agents: The development of new heterocyclic hybrids for oncology is a very active area of research. nih.gov
Anticoagulant Drugs: Nitropyridine hybrids have shown promise as selective factor IXa inhibitors. nih.gov
Agrochemicals: Pyridine derivatives are a cornerstone of the agrochemical industry, used in the synthesis of herbicides, insecticides, and fungicides. globenewswire.combusinesswire.com The demand for new, more effective, and sustainable agrochemicals is a significant driver of chemical research. The unique substitution pattern of this molecule could be exploited to create novel active ingredients.
Materials Science: Pyridine-based compounds are also used in the development of functional materials, such as ligands for metal complexes or components of mechanochromic (stimuli-responsive) materials. While less explored, the specific electronic properties conferred by the nitro and bromo substituents could be of interest in these fields.
In essence, the value of this compound lies in its potential as a versatile starting point for creating a wide range of more complex molecules tailored for specific, high-value applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
